
N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride is an organic compound belonging to the class of amines. It is characterized by the presence of an ethyl group, a methyl group, and a propyl group attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride typically involves the alkylation of 4-heptanamine. The reaction can be carried out using ethyl iodide and methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Alkylated amines.
Applications De Recherche Scientifique
N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of amine metabolism and as a model compound for studying enzyme-substrate interactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymes involved in amine metabolism, leading to the formation of various metabolites. It can also bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Ethyl-4-propyl-4-heptanamine
- N-Methyl-4-propyl-4-heptanamine
- 4-Heptanamine
Uniqueness
N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride is unique due to the presence of both ethyl and methyl groups attached to the nitrogen atom, which imparts distinct chemical and physical properties. This structural feature allows the compound to participate in a wider range of chemical reactions compared to its analogs.
Propriétés
Numéro CAS |
64467-51-2 |
|---|---|
Formule moléculaire |
C13H30ClN |
Poids moléculaire |
235.84 g/mol |
Nom IUPAC |
ethyl-methyl-(4-propylheptan-4-yl)azanium;chloride |
InChI |
InChI=1S/C13H29N.ClH/c1-6-10-13(11-7-2,12-8-3)14(5)9-4;/h6-12H2,1-5H3;1H |
Clé InChI |
JXSGTXAQYFWMIM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)(CCC)[NH+](C)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


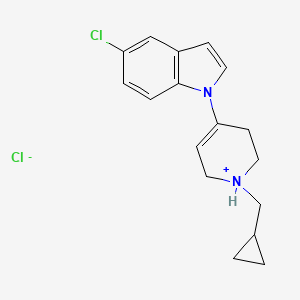
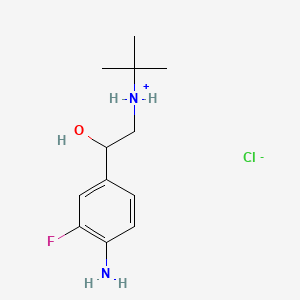
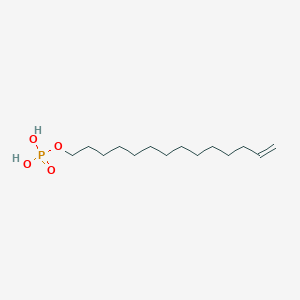
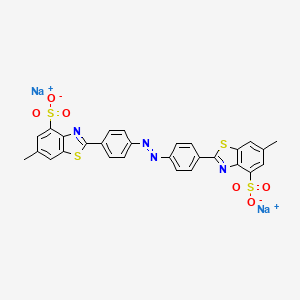
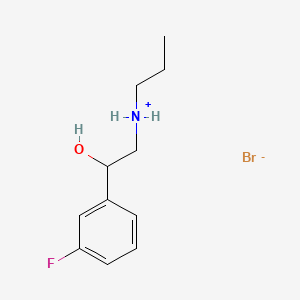
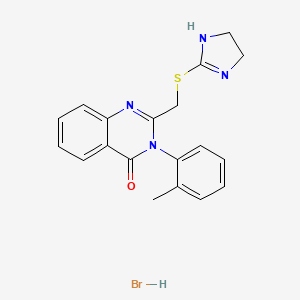
![[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate](/img/structure/B13769490.png)
![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)

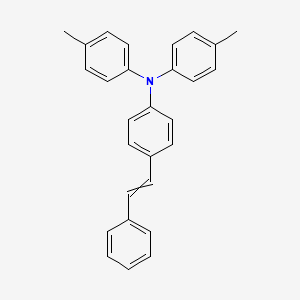
![7-Oxabicyclo[4.1.0]heptan-3-ol, 6-methyl-3-(1-methylethyl)-](/img/structure/B13769514.png)
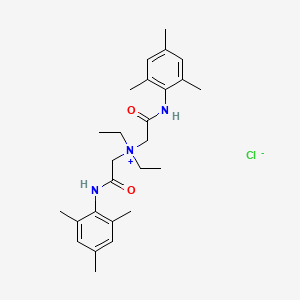
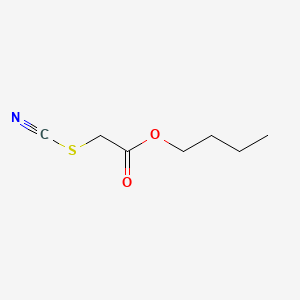
![2-Cyclohexyl-3-hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylpropan-1-one](/img/structure/B13769527.png)
